molecular formula C7H5BrN2O3 B1268739 4-Bromo-3-nitrobenzamide CAS No. 879-93-6

4-Bromo-3-nitrobenzamide

Cat. No. B1268739
CAS RN: 879-93-6
M. Wt: 245.03 g/mol
InChI Key: XEXLVJPVLGTROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-nitrobenzamide is a chemical compound with the CAS Number: 879-93-6. It has a molecular weight of 245.03 . The linear formula of this compound is C7H5BRN2O3 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitrobenzamide is represented by the linear formula C7H5BRN2O3 . The SMILES string representation is [O-]N+c1cc(C=O)ccc1Br .


Physical And Chemical Properties Analysis

4-Bromo-3-nitrobenzamide is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Arylated Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of arylated derivatives.

Summary of the Application

4-Bromo-3-nitrobenzamide is used in the synthesis of its arylated derivatives via Pd(0) catalyzed Suzuki-Miyaura cross-coupling .

Methods of Application or Experimental Procedures

The compound (S)-4-bromo-N-(1-phenylethyl)benzamide was synthesized in excellent yield (93%) by the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, the Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields (62-89%) .

Results or Outcomes Obtained

The highest energy difference between the HOMO-LUMO of compound (5 a) has 4.98 eV, resulting in a more stable compound, and compound (5 g) has the lowest energy difference between the HOMO-LUMO 4.63 eV, resulting in the least stable compound. Compound (5h) has the highest hyperpolarizability (β) value, exhibits a better non-linear optical (NLO) behaviour compared to other synthesized compounds in the series .

Synthesis of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides

Specific Scientific Field

This application is also in the field of Organic Chemistry, specifically in the synthesis of novel pyrazole carboxamides.

Summary of the Application

A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .

Methods of Application or Experimental Procedures

The substituted phenylhydroxyamines were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .

Results or Outcomes Obtained

The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

While specific safety and hazard information for 4-Bromo-3-nitrobenzamide is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

4-bromo-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXLVJPVLGTROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359320
Record name 4-bromo-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrobenzamide

CAS RN

879-93-6
Record name 4-bromo-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-nitrobenzamide

Citations

For This Compound
7
Citations
AA Cant, S Champion, R Bhalla, SL Pimlott… - Angewandte …, 2013 - Wiley Online Library
… Reaction of 4-bromo-3-nitrobenzamide using [Ni(cod) 2 ] (cod=1,5-cyclooctadiene) and [ 125 I]-NaI gave [ 125 I]-iniparib 2 i in 93 % radiochemical yield. This result now allows access to …
Number of citations: 53 onlinelibrary.wiley.com
C Arnone, G Consiglio, V Frenna… - The Journal of Organic …, 1997 - ACS Publications
A kinetic study of the title reactions has allowed an interpretation of the higher efficiency of an o-carboxamido group with respect to an o-carbomethoxy group in activating the …
Number of citations: 15 pubs.acs.org
W Liu, L Tian, L Wu, H Chen, N Wang, X Liu, C Zhao… - Bioorganic …, 2022 - Elsevier
Alzheimer's disease (AD) is characterized by progressive cognitive impairment and mental behavior. The combination inhibition of two essential AD targets, acetylcholinesterase (AChE…
Number of citations: 5 www.sciencedirect.com
K Yates, JB Stevens - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The newly determined H A , scale of acidity has been tested against ionization ratio data for 33 amides. Twenty-nine of these compounds give log I vs. H A slopes of 0.9–1.1 and most …
Number of citations: 117 cdnsciencepub.com
J Li, A Glencer, HS Rugo - Drugs of the Future, 2012 - access.portico.org
… Alternatively, by reaction of 4-bromobenzonitrile (III) with KNO3 in the presence of H2SO4 to give 4-bromo-3-nitrobenzamide (IV) and finally Ni-catalyzed iodination using NaI, NiBr2 and …
Number of citations: 2 access.portico.org
W Liu, X Liu, L Tian, Y Gao, W Liu, H Chen… - European Journal of …, 2021 - Elsevier
Alzheimer's disease (AD) is a chronic and progressive neurodegenerative disease, characterized by irreversible cognitive impairment, memory loss and behavioral disturbances, …
Number of citations: 35 www.sciencedirect.com
AA Cant, R Bhalla, SL Pimlott… - Chemical …, 2012 - pubs.rsc.org
… Reaction of commercially available 4-bromobenzonitrile (3) with potassium nitrate and sulfuric acid gave 4-bromo-3-nitrobenzamide (4) in 74% yield (Scheme 2). Nickel-catalysed …
Number of citations: 79 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.